molecular formula C9H16N4O B14146347 N-hexyl-1H-1,2,4-triazole-5-carboxamide CAS No. 879774-90-0

N-hexyl-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B14146347
CAS No.: 879774-90-0
M. Wt: 196.25 g/mol
InChI Key: NTPKDNQDGWXUIY-UHFFFAOYSA-N
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Description

N-hexyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-1H-1,2,4-triazole-5-carboxamide typically involves the reaction of hexylamine with 1H-1,2,4-triazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under mild conditions, typically at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-hexyl-1H-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of N-hexyl-1H-1,2,4-triazole-5-carboxylic acid.

    Reduction: Formation of N-hexyl-1H-1,2,4-triazole-5-methanol.

    Substitution: Various substituted triazole derivatives depending on the substituent introduced.

Scientific Research Applications

N-hexyl-1H-1,2,4-triazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and photostabilizers.

Mechanism of Action

The mechanism of action of N-hexyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The triazole ring plays a crucial role in this interaction, often forming hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole derivatives: Known for their use in click chemistry and as enzyme inhibitors.

    1H-1,2,4-Triazole-3-carboxamide: Similar structure but with different substituents, leading to varied biological activities.

    Imidazoles: Another class of heterocycles with broad applications in pharmaceuticals and materials science.

Uniqueness

N-hexyl-1H-1,2,4-triazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hexyl chain enhances its hydrophobicity, potentially improving its interaction with hydrophobic pockets in enzymes or other molecular targets.

Properties

CAS No.

879774-90-0

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

N-hexyl-1H-1,2,4-triazole-5-carboxamide

InChI

InChI=1S/C9H16N4O/c1-2-3-4-5-6-10-9(14)8-11-7-12-13-8/h7H,2-6H2,1H3,(H,10,14)(H,11,12,13)

InChI Key

NTPKDNQDGWXUIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=NC=NN1

solubility

21.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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